molecular formula C14H17IN2 B1663386 IDT307 CAS No. 1141-41-9

IDT307

Cat. No.: B1663386
CAS No.: 1141-41-9
M. Wt: 340.20 g/mol
InChI Key: CAMWVBRDIKKGII-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

IDT307, also known as N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide, APP+, or 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, is a specific fluorescent substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.

Mode of Action

The compound interacts with its targets (DAT, NET, and SERT) by being transported into the cells . This uptake is dependent on sodium and chloride ions, suggesting that this compound utilizes the electrochemical gradients of these ions for its transport . The uptake of this compound can be displaced by 5HT and inhibited by fluoxetine, indicating that it competes with neurotransmitters for the same binding site on the transporters .

Pharmacokinetics

Its uptake into cells is known to be dependent on sodium and chloride ions . This suggests that this compound may have good bioavailability in environments where these ions are present.

Result of Action

The primary result of this compound’s action is its accumulation in cells expressing DAT, NET, or SERT . This allows it to serve as a fluorescent marker for these cells, enabling their visualization . .

Action Environment

The action of this compound is influenced by the presence of sodium and chloride ions, which are required for its uptake into cells Additionally, the efficacy of this compound may be influenced by the expression levels of DAT, NET, and SERT in different cells or tissues

Biochemical Analysis

Biochemical Properties

IDT307 interacts with various enzymes and proteins. It is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . The nature of these interactions involves the uptake of this compound into cells, which then fluoresces .

Cellular Effects

The effects of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide on cells are significant. It is transported into choroid plexus epithelial (CPE) cells at the apical membrane and highly accumulates in mitochondria . This compound influences cell function by being a substrate for various transporters, affecting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various transporters. As a substrate for DAT, NET, and SERT, it is taken up into cells . This uptake process is dependent on concentration, temperature, membrane potential, and pH .

Metabolic Pathways

The specific metabolic pathways that 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is involved in are not clearly defined in the current literature. Given its interactions with DAT, NET, and SERT, it is likely involved in pathways related to these transporters .

Transport and Distribution

This compound is transported into CPE cells at the apical membrane and highly accumulates in mitochondria . There is little efflux of this compound into the blood capillary space .

Subcellular Localization

The subcellular localization of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is primarily in the mitochondria of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDT307 involves the reaction of 4-dimethylaminobenzaldehyde with methylpyridinium iodide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

IDT307 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can produce reduced analogues .

Scientific Research Applications

IDT307 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for catecholamine neuronal cell bodies and its ability to fluoresce after uptake into cells. This makes it a valuable tool for studying the function of neurotransmitter transporters in various biological systems .

Biological Activity

IDT307, also known as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide, is a fluorescent substrate primarily used to study monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its unique properties allow researchers to visualize and quantify transporter activity in various biological contexts.

This compound operates as a substrate for biogenic amine transporters. Upon entering cells, it exhibits fluorescence, which can be measured to assess transporter activity. This property is particularly useful in studies involving macrophages and other immune cells, where this compound uptake can indicate the functional status of DAT and NET.

Uptake Studies

Research has demonstrated that this compound is effectively taken up by various cell types, including human macrophages. The uptake is significantly influenced by the presence of specific inhibitors:

  • Nomifensine (Nom) : A selective inhibitor of NET.
  • Desipramine (DMI) : A selective inhibitor of DAT.

In experiments, the uptake of this compound was markedly reduced when these inhibitors were present, indicating that both DAT and NET play crucial roles in its cellular uptake.

Table 1: this compound Uptake in Human Macrophages

ConditionAverage Uptake (Fluorescence Intensity)Statistical Significance
Control (no inhibitors)High-
Nomifensine + FluoxetineModeratep < 0.0001
Desipramine + FluoxetineModeratep < 0.0001
Triple Antagonist TreatmentLowp < 0.0001

Case Studies

  • Immune Modulation : A study characterized the role of DAT in human monocyte-derived macrophages (MDMs). It was found that DAT activity modulates the macrophage response to endotoxin through dopamine signaling pathways, highlighting a novel immunomodulatory function of DAT mediated by this compound uptake .
  • Transport Mechanisms : Research utilizing live tissue imaging revealed that this compound uptake is significantly reduced in mice lacking the plasma membrane monoamine transporter (Pmat). This suggests that Pmat plays a critical role in the transcellular transport of organic cations like this compound, with implications for understanding drug delivery across biological barriers .
  • Comparative Transport Studies : In studies comparing the uptake of this compound across different cell types, it was shown that platelets are major contributors to SERT function in peripheral blood cells, emphasizing the compound's utility in delineating transporter roles in mixed cell populations .

Fluorescence Characteristics

This compound fluoresces upon entering hydrophobic environments, such as when it binds to proteins or DNA. This property allows for precise quantification of transporter activity using flow cytometry and fluorescence microscopy techniques .

Implications for Drug Development

The ability of this compound to selectively target and visualize monoamine transporters positions it as a valuable tool in pharmacological research. Its use can facilitate the development of new therapeutics aimed at modulating neurotransmitter systems involved in various neurological and psychiatric disorders .

Properties

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530139
Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-41-9
Record name Pyridinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1141-41-9
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Synthesis routes and methods

Procedure details

N,N-dimethyl-4-(pyridine-4-yl)aniline (0.15 g, 7.6 mmols) was dissolved in acetonitrile (50 ml) and methyl iodide (4 ml) was added. The mixture was heated at reflux for 4 hrs then cooled to ambient temperature. IDT307 (0.17 g, 5 mmols) crystallized upon standing and was removed via filtration. 1H NMR (DMSO-d6) δ 3.40 (s, 6H), 4.25 (s, 3H), 6.92 (d, 2H), 8.06 (d, 2H), 8.38 (d, 2H), 8.80 (d, 2H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is IDT307 and how does it interact with its target?

A1: this compound (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide) is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+). It acts as a substrate for certain monoamine transporters, primarily the Plasma Membrane Monoamine Transporter (PMAT). Upon entering cells via these transporters, this compound becomes fluorescent, allowing for real-time visualization and quantification of transporter activity [].

Q2: Which transporters does this compound interact with?

A2: this compound exhibits a higher affinity for PMAT compared to other organic cation transporters (OCT1-3). While it can be transported by OCT1, it shows significantly less interaction with OCT2 and OCT3 [, ]. This compound has also been used to study the serotonin transporter (SERT) [, ].

Q3: How is this compound used to study transporter function in live cells?

A3: The fluorescent properties of this compound make it a valuable tool for live cell imaging studies. Researchers can visualize its uptake in real-time using techniques like confocal microscopy and microplate fluorimetry []. This allows for the assessment of transporter localization, trafficking, and the impact of potential inhibitors on transport activity [, , ].

Q4: What is the significance of this compound's selectivity for PMAT?

A4: The preferential interaction of this compound with PMAT over OCTs is particularly valuable because it enables researchers to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3. This is crucial as these transporters often share substrates and inhibitors, making it challenging to study them individually [].

Q5: How does this compound behave in the blood-cerebrospinal fluid barrier (BCSFB)?

A5: Studies using live tissue imaging in mouse models have shown that this compound is transported from the cerebrospinal fluid (CSF) into choroid plexus epithelial cells, primarily via PMAT. Once inside the cells, this compound accumulates significantly within mitochondria, with minimal efflux back into the blood []. This suggests a potential role of PMAT in the BCSFB for regulating brain exposure to certain organic cations.

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